MK-2206 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MK-2206 (dihydrochloride) is a drug candidate being investigated to help treat cancer . Its chemical formula is C25H21N5O . It acts as an allosteric AKT inhibitor . It is a highly selective inhibitor of pan-Akt, namely, of all three Akt isoforms Akt1, Akt2, and Akt3 .
Molecular Structure Analysis
The molecular formula of MK-2206 (dihydrochloride) is C25H21N5O.2HCl . The average molecular weight is 480.39 Da . The monoisotopic mass is 479.127960 Da .Chemical Reactions Analysis
MK-2206 (dihydrochloride) is a highly selective inhibitor of Akt1/2/3 with IC50 values of 8 nM/12 nM/65 nM, respectively . It is an allosteric inhibitor and is activated by the pleckstrin homology domain .Physical And Chemical Properties Analysis
MK-2206 (dihydrochloride) is a solid . The molecular weight is 480.39 .Wissenschaftliche Forschungsanwendungen
Treatment of Advanced Solid Tumors : MK-2206 has been investigated for its safety, pharmacodynamics, and efficacy in patients with advanced solid tumors, particularly in dose-escalation studies to determine maximum tolerated doses and schedules (Yap, Yan, Patnaik, et al., 2014).
Enhancing Antitumor Efficacy of Chemotherapeutic Agents : It has shown potential in enhancing the antitumor efficacy of standard chemotherapeutic agents and molecular-targeted drugs, both in vitro and in vivo. This includes synergistic effects with agents like erlotinib, lapatinib, doxorubicin, gemcitabine, and others (Hirai, Sootome, Nakatsuru, et al., 2010).
Sensitizing Cancer Cells to Treatment : MK-2206 has been found to sensitize cancer cells to other treatments, such as salinomycin, through the reduction of both phosphorylated and total Akt levels, suggesting its potential in combination therapies (Choi, Kim, Yoon, 2014).
Inhibiting AKT in Breast Cancer : In breast cancer, MK-2206 has demonstrated the ability to inhibit AKT signaling, cell-cycle progression, and apoptosis. Its efficacy seems to be higher in tumors with PTEN loss or PIK3CA mutation (Sangai, Akcakanat, Chen, et al., 2012).
Pharmacokinetics and Pharmacodynamics in Various Cancer Types : Studies have focused on the pharmacokinetics and pharmacodynamics of MK-2206 in different cancer types, including biliary cancer, gastric cancer, and acute myelogenous leukemia, exploring its potential clinical activity and tolerability (Ahn, Li, Wei, et al., 2015; Zhao, Tian, Zhang, et al., 2014; Konopleva, Walter, Faderl, et al., 2014).
Molecular Interaction Studies : Research has also been conducted to understand the binding mechanism and molecular interactions of MK-2206 with human AKT, providing insights into its inhibitory mechanism (Rehan, Beg, Parveen, et al., 2014).
Combination with Other Molecular Agents : Studies indicate that combining MK-2206 with agents like hydroxychloroquine, etoposide, or rapamycin can enhance the antitumor growth effect and provide therapeutic benefits in various cancers (Mehnert, Kaveney, Malhotra, et al., 2019; Li, Yan, Attayan, et al., 2012).
Wirkmechanismus
Safety and Hazards
MK-2206 (dihydrochloride) is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . In case of skin contact, it is advised to wash with plenty of soap and water . In case of eye contact, it is advised to rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H85N19O13/c1-5-27(2)41(49(83)68-37(14-9-21-63-53(58)59)46(80)73-42(29(4)75)50(84)69-38(51(85)86)15-10-22-64-54(60)61)72-43(77)28(3)66-47(81)40(24-31-25-65-35-12-7-6-11-33(31)35)71-48(82)39(23-30-16-18-32(76)19-17-30)70-45(79)36(13-8-20-62-52(56)57)67-44(78)34(55)26-74/h6-7,11-12,16-19,25,27-29,34,36-42,65,74-76H,5,8-10,13-15,20-24,26,55H2,1-4H3,(H,66,81)(H,67,78)(H,68,83)(H,69,84)(H,70,79)(H,71,82)(H,72,77)(H,73,80)(H,85,86)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t27-,28-,29+,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAAOPBSIPAHOK-NHUGIYAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H85N19O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1208.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.